Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate
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Overview
Description
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its tert-butyl ester, formyl, methyl, and trideuteriomethoxy substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate typically involves multiple steps:
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Trideuteriomethoxylation: The trideuteriomethoxy group is introduced using trideuteriomethanol in the presence of a suitable catalyst.
Esterification: The tert-butyl ester is formed using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates .
Chemical Reactions Analysis
Types of Reactions
Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a precursor for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: .
Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: .
Tert-butyl 5-methoxy-1H-indole-1-carboxylate: .
Uniqueness
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is unique due to the presence of the trideuteriomethoxy group, which imparts distinct physicochemical properties and potential biological activities compared to its non-deuterated analogs.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3/i5D3 |
InChI Key |
GCQVVLKDJOMDOY-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C(=C1)C)N(C=C2)C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC |
Origin of Product |
United States |
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